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Compound of Interest

Compound Name: TC-S 7005

Cat. No.: B1682953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TC-S 7005, a potent and

selective small molecule inhibitor of Polo-like Kinase 2 (PLK2). It details the compound's

mechanism of action, summarizes its inhibitory activity, provides standardized experimental

protocols for its characterization, and illustrates key signaling pathways and workflows.

Introduction to TC-S 7005 and PLK2
Polo-like kinases (PLKs) are a highly conserved family of serine/threonine kinases that play

critical roles in regulating the cell cycle, including mitotic entry, spindle formation, and

cytokinesis.[1] The family in humans consists of five members (PLK1-5), each with distinct

functions.[2] While PLK1 is the most studied member and a target for anticancer therapies due

to its role in cell division, PLK2 has emerged as a key regulator in both cell cycle and non-cell

cycle processes.[1][2][3]

PLK2 is essential for mitotic centriole replication and is also involved in regulating cell

differentiation and maintaining neural homeostasis.[3] Dysregulation of PLK2 has been

implicated in various pathological conditions. TC-S 7005 is a potent small molecule inhibitor

with high selectivity for PLK2 over other PLK family members, making it an invaluable chemical

probe for elucidating the specific functions of PLK2.[4][5][6][7]
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TC-S 7005 functions as an ATP-competitive inhibitor of Polo-like kinases. It exhibits high

potency for PLK2, with an IC50 value of 4 nM.[4][5][6] Its selectivity is a key feature, showing a

6-fold preference for PLK2 over PLK3 and a more than 50-fold selectivity over PLK1.[7] This

selectivity allows for the targeted investigation of PLK2-dependent pathways with minimal

confounding effects from the inhibition of other PLK isoforms.

Data Presentation: Quantitative Profile
The quantitative data for TC-S 7005 are summarized in the tables below for easy reference

and comparison.

Table 1: Kinase Inhibitory Profile of TC-S 7005

Target Kinase IC50 Value Selectivity vs. PLK2

PLK2 4 nM 1x

PLK3 24 nM 6x

PLK1 214 nM 53.5x

Data sourced from multiple

suppliers.[4][5][6][7]

Table 2: Physicochemical Properties of TC-S 7005

Property Value

Molecular Formula C21H17N3O3

Molecular Weight 359.38 g/mol

CAS Number 1082739-92-1

Appearance Solid Powder

Data sourced from multiple suppliers.[5][6][7]

Table 3: Solubility Data for TC-S 7005
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Solvent Maximum Concentration Notes

DMSO 35.94 - 72 mg/mL
Use fresh DMSO as moisture

can reduce solubility.[5][6]

Water Insoluble -

Ethanol Insoluble -

Solubility may vary slightly

between batches.[5][6]

Key PLK2 Signaling Pathways Modulated by TC-S
7005
TC-S 7005 can be used to probe several key cellular pathways regulated by PLK2.

4.1 PLK2 in Oxidative Stress Response

PLK2 plays a crucial role in the cellular response to oxidative stress.[8] It can mediate an

antioxidant signaling pathway by phosphorylating and inhibiting Glycogen Synthase Kinase 3β

(GSK3β). This leads to the nuclear translocation of NRF2, a key transcription factor for

antioxidant genes, ultimately promoting cell survival under conditions of mitochondrial

dysfunction.[8]
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PLK2-mediated antioxidant signaling pathway.

4.2 PLK2 in α-Synuclein Degradation

PLK2 is implicated in pathways relevant to neurodegenerative diseases like Parkinson's. It can

directly interact with and phosphorylate α-synuclein at Serine-129.[9] This phosphorylation
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event facilitates the degradation of the α-synuclein/PLK2 complex through the macroautophagy

pathway, suggesting a role for PLK2 in clearing pathogenic protein aggregates.[9]
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PLK2-mediated degradation of α-synuclein.

Experimental Protocols
The following sections provide generalized but detailed protocols for the characterization of TC-
S 7005.

5.1 Preparation of Stock Solutions and In Vivo Formulations

In Vitro Stock Solution (DMSO):

To prepare a 10 mM stock solution, dissolve 3.6 mg of TC-S 7005 (MW: 359.38) in 1 mL of

fresh, anhydrous DMSO.[6]

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C for up to one month or -80°C for up to one year.[5]

In Vivo Formulation (Oral Administration):

Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water

(e.g., 0.5% w/v).

To prepare a 5 mg/mL suspension, weigh 5 mg of TC-S 7005 powder.

Add the powder to 1 mL of the CMC-Na solution.

Mix vigorously (e.g., vortex and sonicate) to obtain a homogenous suspension. This

formulation should be prepared fresh before each use.[5]

5.2 In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a typical method to determine the IC50 of TC-S 7005 against a target

kinase.

Reagents and Materials:
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Recombinant human PLK2 enzyme.

Kinase-specific peptide substrate.

TC-S 7005 serial dilutions (prepared from DMSO stock).

ATP solution (radiolabeled [γ-³²P]ATP or for use with FRET/luminescence systems).

Kinase assay buffer (containing MgCl₂, DTT, etc.).

96-well assay plates.

Detection system (scintillation counter, plate reader, etc.).

Procedure:

1. Prepare a master mix containing the kinase assay buffer, recombinant PLK2 enzyme, and

the peptide substrate.

2. Dispense the master mix into the wells of a 96-well plate.

3. Add TC-S 7005 from the serial dilution series to the appropriate wells. Include wells for a

positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO

concentration is consistent across all wells (typically ≤1%).

4. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind

to the kinase.

5. Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

6. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction

remains in the linear range.

7. Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

8. Quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated

substrate on a filter membrane and measuring radioactivity. For other methods (e.g., ADP-

Glo, Z'-LYTE), follow the manufacturer's protocol to measure the signal.
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Data Analysis:

1. Calculate the percentage of inhibition for each TC-S 7005 concentration relative to the

positive control.

2. Plot the percent inhibition against the logarithm of the inhibitor concentration.

3. Determine the IC50 value by fitting the data to a four-parameter logistic curve using

appropriate software (e.g., GraphPad Prism).
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Generalized workflow for an in vitro kinase assay.

5.3 Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of TC-S 7005 on cultured cells.

Studies have shown TC-S 7005 can induce mitotic arrest and cell death in cell lines such as

HCT 116 colorectal cells.[6]

Cell Culture and Seeding:

1. Culture HCT 116 cells (or other desired cell lines) in appropriate media supplemented with

FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a

predetermined density (e.g., 5,000 cells/well).
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3. Allow cells to adhere overnight.

Treatment:

1. Prepare serial dilutions of TC-S 7005 in complete culture medium from a DMSO stock.

2. Remove the old medium from the cells and replace it with the medium containing the

different concentrations of TC-S 7005. Include vehicle control wells (DMSO only).

3. Incubate the cells for a desired period (e.g., 48 or 72 hours).

MTT Assay and Measurement:

1. After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the

yellow MTT to purple formazan crystals.

2. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the

formazan crystals.

3. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

1. Calculate cell viability as a percentage of the vehicle-treated control.

2. Plot the percent viability against the logarithm of the TC-S 7005 concentration to

determine the GI50/IC50 value.

Disclaimer: TC-S 7005 is intended for laboratory research use only and is not for human or

veterinary use.[4][5] Researchers should consult the specific Certificate of Analysis for batch-

specific data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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